2-(1H-indole-4-carboxamido)acetic acid

説明

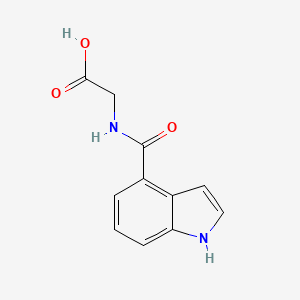

2-(1H-Indole-4-carboxamido)acetic acid is an indole derivative featuring a carboxamido group at the 4-position of the indole ring and an acetic acid moiety linked via an amide bond. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly due to their bioactivity and versatility in drug design .

特性

IUPAC Name |

2-(1H-indole-4-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-13-11(16)8-2-1-3-9-7(8)4-5-12-9/h1-5,12H,6H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMDGPNZHMQTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096886-59-7 | |

| Record name | 2-(1H-indole-4-carboxamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indole-4-carboxamido)acetic acid typically involves the reaction of indole-4-carboxylic acid with aminoacetic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(1H-indole-4-carboxamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

科学的研究の応用

2-(1H-indole-4-carboxamido)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 2-(1H-indole-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and synthesis methods of 2-(1H-indole-4-carboxamido)acetic acid with similar compounds:

Key Observations

Substituent Position and Electronic Effects: Substituents on the indole ring significantly influence electronic properties. For example, electron-withdrawing groups (e.g., Br in ) increase C–C–C bond angles on the phenyl ring, while electron-donating groups (e.g., methoxy) reduce these angles .

Hydrogen Bonding and Crystal Packing :

- Carboxylic acid derivatives, such as those in and , often form hydrogen-bonded dimers (e.g., R₂²(8) motifs), which stabilize crystal structures . The acetic acid moiety in the target compound may similarly participate in intermolecular hydrogen bonding, affecting solubility and crystallinity.

Synthetic Methodologies: Refluxing with acetic acid and sodium acetate is a common method for synthesizing indole-acetic acid derivatives (e.g., ). For example, 3-formylindole-2-carboxylic acid reacts with thiazolones under these conditions to form hybrid structures .

生物活性

2-(1H-Indole-4-carboxamido)acetic acid, also known as indole-4-carboxamide acetic acid, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole ring system, which is known for contributing to various biological activities.

1. Antimicrobial Activity

Research indicates that indole derivatives possess potent antimicrobial properties. A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 50 |

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable case study reported its efficacy against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HT-29 (Colon Cancer) | 25 |

| MCF-7 (Breast Cancer) | 35 |

3. Anti-inflammatory Activity

Indole compounds are recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound demonstrated an inhibition percentage of approximately 60% at a concentration of 100 µM .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Pathway : The compound inhibits NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various indole derivatives, including this compound. Results indicated that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its application in treating biofilm-associated infections .

Study on Anticancer Properties

In another investigation focusing on the anticancer properties, researchers treated A549 lung cancer cells with varying concentrations of the compound. The study concluded that treatment with this compound led to a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent against lung cancer .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(1H-indole-4-carboxamido)acetic acid, and how do reaction conditions impact yield?

Answer: The synthesis of indole-carboxamido derivatives often involves coupling reactions between indole-carboxylic acids and amino-acetic acid derivatives. For example, analogous procedures (e.g., for 3-formyl-indole-2-carboxylic acid derivatives) utilize reflux in acetic acid with sodium acetate as a catalyst, achieving yields through controlled reaction times (3–5 hours) . Key factors include:

- Catalyst selection : Sodium acetate enhances nucleophilic substitution by deprotonating intermediates.

- Solvent system : Acetic acid acts as both solvent and acid catalyst, promoting amide bond formation.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95% by HPLC) .

| Method | Reagents/Conditions | Purity/Yield | Reference |

|---|---|---|---|

| Amide coupling | Acetic acid, NaOAc, reflux (3–5 h) | >95% (HPLC) | |

| Multi-step synthesis | Thiourea, chloroacetic acid, NaOAc | High-purity crystalline product |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer: Structural validation requires a combination of:

- FT-IR/Raman : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, indole N-H bend at ~3400 cm⁻¹) .

- NMR : H NMR resolves indole protons (δ 7.0–7.5 ppm) and acetamido methylene protons (δ 3.8–4.2 ppm). C NMR confirms carbonyl carbons (amide C=O at ~170 ppm) .

- HPLC : Quantifies purity (>95%) and detects impurities from incomplete coupling .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic reactions?

Answer: Quantum chemical studies on analogous indole derivatives reveal:

- Electron-withdrawing groups (e.g., carboxamido) reduce indole ring electron density, slowing electrophilic substitution at the 4-position .

- Steric hindrance : The acetamido side chain may restrict access to the indole C-3 position, favoring regioselective reactions at C-5 or C-6 .

- DFT calculations : Predict reaction pathways by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

Q. What strategies minimize batch-to-batch variability in synthesizing this compound derivatives?

Answer:

- Standardized protocols : Strict control of reflux time (±0.5 h) and catalyst ratios (1.1:1 reagent stoichiometry) reduces variability .

- In-process monitoring : Use HPLC to track reaction progress and intermediate purity .

- Purification optimization : Sequential washing (acetic acid, ethanol, diethyl ether) removes by-products, ensuring consistent crystallinity .

Q. How can stability studies be designed to assess this compound under varying storage conditions?

Answer:

- Temperature stability : Store samples at +4°C (short-term) or -20°C (long-term) to prevent hydrolysis of the acetamido group .

- pH dependence : Conduct accelerated degradation studies in buffered solutions (pH 2–9) to identify labile bonds.

- Light sensitivity : Monitor UV-Vis absorption changes under UV exposure to assess photodegradation .

Data Contradiction Analysis

Q. Conflicting reports exist on the optimal catalyst for indole-acetic acid coupling. How should researchers evaluate these discrepancies?

Answer: Contradictions arise from differing reaction goals:

- Sodium acetate : Favors mild, one-pot syntheses but may require longer reaction times .

- Rhodium/iodide catalysts : Enable high selectivity (>99%) but involve complex handling and higher costs .

- Resolution : Compare reaction efficiency (yield/time) and scalability. For academic research, sodium acetate is preferable for cost-effectiveness and simplicity .

Q. What computational tools are recommended for predicting the biological activity of this compound analogs?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., indole-binding enzymes) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-4) with bioactivity data from analogous indole derivatives .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., solubility, metabolic stability) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。